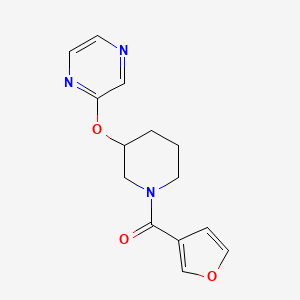

Furan-3-yl(3-(pyrazin-2-yloxy)piperidin-1-yl)methanone

Description

Properties

IUPAC Name |

furan-3-yl-(3-pyrazin-2-yloxypiperidin-1-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O3/c18-14(11-3-7-19-10-11)17-6-1-2-12(9-17)20-13-8-15-4-5-16-13/h3-5,7-8,10,12H,1-2,6,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IATWUSGJQWTSKT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)C2=COC=C2)OC3=NC=CN=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Furan-3-yl(3-(pyrazin-2-yloxy)piperidin-1-yl)methanone typically involves multicomponent reactions (MCRs). One common approach is the reaction of 1,3-di(pyridin-2-yl)propane-1,3-dione, aryl aldehydes, and cyclohexyl isocyanide in a catalyst-free, one-pot synthesis . This method is efficient and allows for the rapid construction of the compound with high yields.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the principles of MCRs and the use of readily available starting materials suggest that scaling up the synthesis for industrial purposes would be feasible. The use of catalyst-free conditions and one-pot reactions can simplify the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Furan-3-yl(3-(pyrazin-2-yloxy)piperidin-1-yl)methanone can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan derivatives with different functional groups.

Reduction: The pyrazine moiety can be reduced under specific conditions to yield different pyrazine derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.

Substitution: Substitution reactions often involve nucleophiles such as amines or halides under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furan-2-carboxylic acid, while reduction of the pyrazine moiety can produce pyrazine-2-ol derivatives.

Scientific Research Applications

Chemistry

Furan-3-yl(3-(pyrazin-2-yloxy)piperidin-1-yl)methanone serves as a building block for synthesizing more complex molecules. Its unique structure allows chemists to explore new synthetic pathways and develop novel compounds with tailored properties.

Biology

The compound exhibits potential biological activities , particularly as an inhibitor of p38 MAP kinase. This kinase is involved in inflammatory responses and cell signaling pathways. In vitro studies have demonstrated that it inhibits IL-1β secretion in human monocyte-derived macrophages with an IC50 value around 16 μM .

Additionally, it has shown antiviral activity , particularly against strains resistant to standard treatments. Structure-activity relationship (SAR) studies indicate that modifications on the pyrazinyl and piperidinyl moieties can enhance its antiviral efficacy .

Industry

In material science, this compound can be utilized in the development of new materials , including polymers and coatings with specific properties. Its ability to interact with various biological targets also makes it a candidate for pharmaceutical applications .

Structure-Activity Relationships (SAR)

SAR studies have revealed critical insights into how modifications affect the compound's biological activity:

| Modification | Impact on Activity |

|---|---|

| Substitution on furan ring | Enhanced potency against p38 MAPK |

| Variation in piperidine substituents | Improved selectivity for viral targets |

| Alteration in pyrazine position | Increased binding affinity |

These findings are essential for developing derivatives with improved pharmacological profiles and reduced off-target effects .

Case Study 1: In Vitro Evaluation

A series of compounds based on the furan-pyrazine scaffold were tested for their ability to inhibit IL-1β secretion in macrophages. The study revealed varying degrees of inhibition among structurally similar compounds, emphasizing the importance of specific functional groups in enhancing biological activity .

Case Study 2: Antiviral Screening

In a screening program for novel antiviral agents, derivatives of this compound were assessed against HIV and other viruses. Certain analogs displayed potent inhibitory effects on viral replication, suggesting potential therapeutic applications in treating viral infections resistant to current therapies .

Mechanism of Action

The mechanism of action of Furan-3-yl(3-(pyrazin-2-yloxy)piperidin-1-yl)methanone involves its interaction with molecular targets and pathways within biological systems. The furan ring can participate in π-π stacking interactions, while the pyrazine moiety can form hydrogen bonds with target proteins. The piperidine ring provides additional flexibility and binding affinity, enhancing the compound’s overall activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Heterocycles

(a) (3,5-Dimethyl-1H-pyrazol-4-yl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone

- Structure : Replaces the furan-3-yl group with a 3,5-dimethylpyrazole ring.

- Synthesis : Prepared via coupling of 3,5-dimethyl-1H-pyrazole-4-carboxylic acid with 4-(pyrazin-2-yloxy)piperidine using TEA (triethylamine) in DCM/DMF .

- This modification could alter binding affinity in target proteins.

(b) (2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(3-(pyrazin-2-yloxy)piperidin-1-yl)methanone

- Structure : Substitutes the furan-3-yl with a dihydrobenzo[d]dioxin group.

- Molecular Formula : C₁₈H₁₉N₃O₄ (MW: 341.4) .

(c) (3-(Dimethylamino)phenyl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone

- Structure: Features a dimethylaminophenyl group instead of furan.

- Molecular Formula : C₁₈H₂₂N₄O₂ (MW: 326.4) .

- Key Differences: The dimethylamino group introduces basicity (pKa ~8–10), enhancing solubility in acidic environments. This contrasts with the neutral furan, which may limit aqueous solubility.

Analogues with Varied Piperidine Substituents

(a) Pyrazin-2-yl(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)methanone

- Structure : Retains the pyrazin-2-yloxy group but introduces a trifluoromethylpyridine substituent.

- Key Differences : The trifluoromethyl group enhances electronegativity and metabolic resistance, often improving pharmacokinetic profiles .

(b) {4-[1-(4-Methanesulfonyl-phenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yloxy]-piperidin-1-yl}-(5-methyl-isoxazol-3-yl)-methanone

- Structure : Incorporates a pyrazolo[3,4-d]pyrimidine core and isoxazole ring.

- Key Differences : The methanesulfonyl group increases polarity, while the isoxazole may modulate kinase inhibition profiles .

Table 1: Key Properties of Selected Analogues

*Inferred from structural analysis.

- Purity: Compounds like those in were confirmed via LC-MS and NMR, with yields ranging from 24% to 41% for benzophenone derivatives .

Biological Activity

Furan-3-yl(3-(pyrazin-2-yloxy)piperidin-1-yl)methanone is a compound of interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of p38 MAP kinase. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

1. Synthesis of Furan-3-yl(3-(pyrazin-2-yloxy)piperidin-1-yl)methanone

The compound was synthesized through a multi-step process involving the reaction of 5,6-dichloro-[1,2,5]oxadiazolo[3,4-b]pyrazine with 5-amino-2,3-dihydrobenzo[b]furan. The synthetic route included the formation of intermediates that were subsequently reacted with various piperidine derivatives to yield the final product. The synthesis was optimized for yield and purity using chromatographic techniques .

Inhibition of p38 MAP Kinase

Furan-3-yl(3-(pyrazin-2-yloxy)piperidin-1-yl)methanone has shown significant inhibitory effects on the p38 MAP kinase pathway, which is crucial in inflammatory responses and cell signaling. In vitro assays demonstrated that this compound inhibited IL-1β secretion in human monocyte-derived macrophages with an IC50 value in the low micromolar range (approximately 16 μM) using the ADP-Glo system .

Antiviral Activity

In addition to its role as a kinase inhibitor, this compound has been evaluated for antiviral properties. It was found to exhibit activity against various viral strains, including those resistant to standard treatments. The structure-activity relationship studies indicated that modifications on the pyrazinyl and piperidinyl moieties could enhance antiviral efficacy .

3. Structure-Activity Relationships (SAR)

The SAR studies focused on the modifications of the furan and pyrazinyl groups to optimize biological activity. Key findings include:

| Modification | Impact on Activity |

|---|---|

| Substitution on furan ring | Enhanced potency against p38 MAPK |

| Variation in piperidine substituents | Improved selectivity for viral targets |

| Alteration in pyrazine position | Increased binding affinity |

These modifications were critical for developing compounds with better pharmacological profiles and reduced off-target effects .

Case Study 1: In Vitro Evaluation

A series of compounds based on the furan-pyrazine scaffold were tested for their ability to inhibit IL-1β secretion in macrophages. The study revealed that compounds structurally similar to Furan-3-yl(3-(pyrazin-2-yloxy)piperidin-1-yl)methanone exhibited varying degrees of inhibition, highlighting the importance of specific functional groups in enhancing biological activity .

Case Study 2: Antiviral Screening

In a screening program for novel antiviral agents, derivatives of Furan-3-yl(3-(pyrazin-2-yloxy)piperidin-1-yl)methanone were assessed against HIV and other viruses. Results indicated that certain analogs displayed potent inhibitory effects on viral replication, suggesting potential therapeutic applications in treating viral infections resistant to current therapies .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for Furan-3-yl(3-(pyrazin-2-yloxy)piperidin-1-yl)methanone, and how do coupling reagents influence yield?

- Methodology : The compound can be synthesized via amide coupling reactions. Optimal conditions include using HOBt (1-hydroxybenzotriazole) and TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate) in anhydrous DMF or dichloromethane with NEt₃ as a base. These reagents minimize racemization and improve coupling efficiency for heterocyclic systems .

- Example Table :

| Coupling Reagent | Solvent | Base | Yield Range | Reference |

|---|---|---|---|---|

| HOBt/TBTU | DMF | NEt₃ | 40-75% | |

| EDCI/HCl | DCM | DIPEA | 30-60% |

Q. How should crystallographic data for this compound be refined to ensure accuracy?

- Methodology : Use SHELX programs (e.g., SHELXL for refinement) to analyze single-crystal X-ray diffraction data. Key parameters include achieving R-factors < 0.07 and data-to-parameter ratios > 10. For example, a reported structure with R = 0.068 and wR = 0.149 used SHELXL for refinement .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodology : Follow SDS guidelines for research-grade chemicals:

- Use PPE (gloves, goggles, lab coat).

- Store in a dry, ventilated area away from heat/light.

- In case of exposure, rinse eyes/skin with water and seek medical help .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s biological activity?

- Methodology :

Synthesize analogs with modified furan, pyrazine, or piperidine moieties (e.g., substituting pyrazine with thiophene or altering piperidine substituents) .

Test analogs in kinase inhibition assays (e.g., JAK or PI3K targets) and correlate activity with structural features.

- Example SAR Data :

| Analog Modification | IC₅₀ (nM) | Target Kinase | Reference |

|---|---|---|---|

| Pyrazine → Thiophene | 12.3 | JAK1 | |

| Piperidine → Azetidine | 45.6 | PI3Kγ |

Q. What computational strategies predict the compound’s binding mode with kinase targets?

- Methodology :

- Perform molecular docking (e.g., AutoDock Vina) using high-resolution kinase structures (PDB: 4HVC for JAK2).

- Conduct MD simulations (AMBER or GROMACS) for >100 ns to assess stability of ligand-receptor interactions. Prioritize parameters like RMSD (<2 Å) and binding free energy (MM/PBSA) .

Q. How can discrepancies between in vitro potency and in vivo pharmacokinetics (PK) be resolved?

- Methodology :

Modify logP via substituents (e.g., adding polar groups) to enhance solubility.

Use metabolic stability assays (e.g., liver microsomes) to identify degradation hotspots.

Employ prodrug strategies for compounds with poor oral bioavailability .

Data Contradiction Analysis

Q. How should researchers address conflicting crystallographic refinement results?

- Methodology :

- Cross-validate with alternative software (e.g., Olex2 vs. SHELX).

- Ensure data completeness (>95%) and resolution (<1.0 Å). For example, a structure refined to R = 0.068 in SHELXL may require re-processing raw data if outliers exist .

Q. What steps mitigate variability in biological assay results across labs?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.